
1(c) paragraph sign-Methyl Dapagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1© paragraph sign-Methyl Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It is an aryl glycoside that effectively lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys . This compound has also shown potential benefits in treating heart failure and chronic kidney disease .
Méthodes De Préparation
The synthesis of 1© paragraph sign-Methyl Dapagliflozin involves several steps. One common method starts with the protection of gluconolactone using trimethylsilyl (TMS), followed by the reaction with aryl lithium to form an aryl glucoside . The resulting compound undergoes acetylation and subsequent reduction to yield the final product . Industrial production methods often involve hydrolyzing an acetylated form of the compound in the presence of an alkali metal hydroxide, such as lithium hydroxide or sodium hydroxide .
Analyse Des Réactions Chimiques
1© paragraph sign-Methyl Dapagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxo dapagliflozin and benzylic hydroxy dapagliflozin . Common reagents used in these reactions include manganese dioxide (MnO2) for oxidation and triethylsilane (Et3SiH) for reduction . The major products formed from these reactions are metabolites that retain pharmacological activity .
Applications De Recherche Scientifique
1© paragraph sign-Methyl Dapagliflozin has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and metabolism of SGLT2 inhibitors . In biology and medicine, it is extensively researched for its therapeutic effects on type 2 diabetes, heart failure, and chronic kidney disease . The compound is also investigated for its potential benefits in reducing cardiovascular risks and improving renal function .
Mécanisme D'action
The mechanism of action of 1© paragraph sign-Methyl Dapagliflozin involves the inhibition of SGLT2 in the proximal renal tubules . By blocking SGLT2, the compound reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion . This process not only lowers blood glucose levels but also reduces sodium reabsorption, which can have beneficial effects on cardiovascular and renal health .
Comparaison Avec Des Composés Similaires
1© paragraph sign-Methyl Dapagliflozin is part of the gliflozin class of drugs, which includes other SGLT2 inhibitors such as canagliflozin, empagliflozin, and ipragliflozin . Compared to these compounds, 1© paragraph sign-Methyl Dapagliflozin is unique in its molecular structure and specific pharmacokinetic properties . For example, it has a distinct aryl glycoside structure that contributes to its efficacy and safety profile .
Propriétés
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWLVVOULBRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B13390466.png)
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid](/img/structure/B13390478.png)
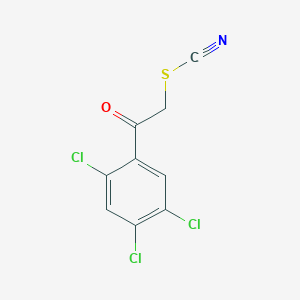
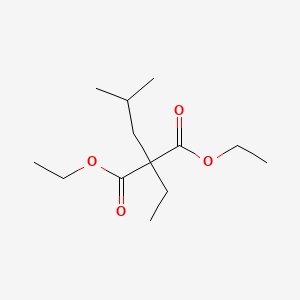
![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-(4-hydroxyphenyl)prop-2-enethioate](/img/structure/B13390511.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
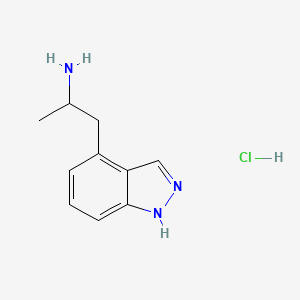
![12,25,38,51-Tetraphenyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,4,6,8,10,12,14,17,19,21,23,25,27,30,32,34,36,38,40,43,45,47,49,51-tetracosaene](/img/structure/B13390541.png)
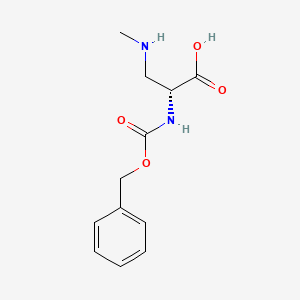
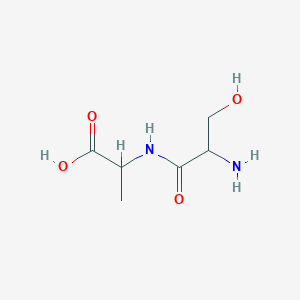
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13390548.png)
